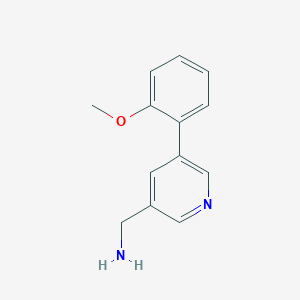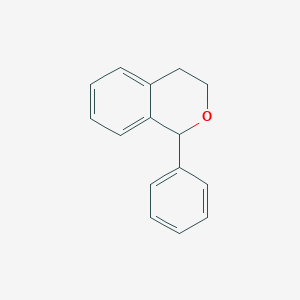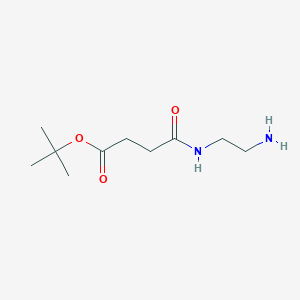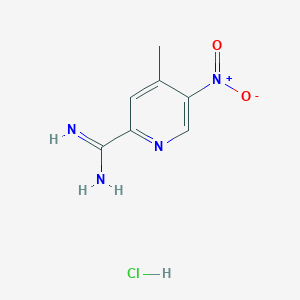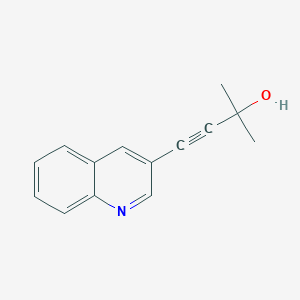
5-(m-Tolyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(m-Tolyl)nicotinamide is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with m-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The nicotinamide ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(m-Carboxyphenyl)nicotinamide.
Reduction: this compound amine.
Substitution: Various substituted nicotinamide derivatives depending on the electrophile used.
Scientific Research Applications
5-(m-Tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of nicotinamide adenine dinucleotide (NAD+) dependent enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)nicotinamide involves its interaction with molecular targets such as enzymes. It can act as an inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By binding to the active site of these enzymes, this compound can modulate their activity, leading to various biological effects. The pathways involved include those related to cellular metabolism, DNA repair, and stress responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the m-tolyl substitution.
5-(p-Tolyl)nicotinamide: Similar structure but with the tolyl group at the para position.
5-(o-Tolyl)nicotinamide: Similar structure but with the tolyl group at the ortho position.
Uniqueness
5-(m-Tolyl)nicotinamide is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its ortho and para counterparts.
Properties
CAS No. |
1346691-46-0 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |
InChI Key |
PBBFVKMGMQGJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)




